2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide
Description
Properties
IUPAC Name |
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-11-2-4-12(5-3-11)21(19,20)17-8-6-16(7-9-17)10-13(18)15-14/h2-5H,6-10,14H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWJLGDQJCJPQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring can interact with various receptors, leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical Properties
Molecular Weight and Solubility :
Crystal Structure :
Therapeutic Potential
- Privileged Structure : Piperazine is a "privileged scaffold" in drug discovery, enabling multitarget engagement (e.g., antifungal, antipsychotic, antitumor) .
- Target Compound : The 4-methylbenzenesulfonyl group may improve metabolic stability over analogs with nitro groups (e.g., ), which are prone to reduction in vivo.
Biological Activity
2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This compound, with the chemical formula C13H20N4O3S and a molecular weight of 312.39 g/mol, has been studied for various therapeutic potentials, including antidepressant effects and enzyme inhibition.
| Property | Value |
|---|---|
| Chemical Formula | C13H20N4O3S |
| Molecular Weight | 312.39 g/mol |
| IUPAC Name | 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetohydrazide |
| PubChem CID | 16637121 |
| Appearance | Powder |
Antidepressant Potential
Recent studies have explored the antidepressant potential of 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide. A study published in September 2023 synthesized the compound and conducted various analyses, including Density Functional Theory (DFT) calculations and molecular docking studies. The findings indicated that the compound could effectively cross the blood-brain barrier and exhibited non-toxic properties. It showed promising results as a monoamine oxidase A inhibitor, suggesting potential use as an antidepressant .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes. For instance, molecular docking studies revealed that it has a better binding affinity to human monoamine oxidase A compared to standard inhibitors. This characteristic positions it as a candidate for further development in treating mood disorders .
Study on Antidepressant Activity
A comprehensive investigation into the antidepressant activity of 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide included:
- Synthesis : The compound was synthesized using established methods and characterized through IR, NMR, and mass spectrometry.
- DFT Analysis : Geometry optimization was performed at the B3LYP level with a 6-31G(d,p) basis set. Key properties such as dipole moment and bond lengths were calculated.
- Molecular Docking : The compound demonstrated favorable interaction energies with targeted receptors, indicating its potential effectiveness as an antidepressant .
Summary of Biological Activities
The following table summarizes the biological activities associated with 2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide:
Q & A
Q. What are the key synthetic routes for 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide, and how can reaction yields be optimized?
The synthesis typically involves coupling a piperazine sulfonyl precursor with a hydrazide derivative. For example, analogous compounds are synthesized via nucleophilic substitution reactions between sulfonyl chlorides and piperazine derivatives under basic conditions (e.g., potassium carbonate in DMF) . Optimization strategies include:
- Temperature control : Reactions are often carried out at 60–80°C to balance reactivity and side-product formation.
- Solvent selection : Polar aprotic solvents like DMF or DCM enhance solubility and reaction efficiency .
- Stoichiometric ratios : A 1.2–1.5 molar excess of the hydrazide component improves yield, as seen in similar hydrazide syntheses .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
Q. What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the hydrazide moiety .
- Light sensitivity : Protect from UV light to avoid decomposition of the sulfonyl group .
- Desiccants : Use silica gel or molecular sieves to minimize moisture absorption .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : Use software like AutoDock Vina to predict interactions with biological targets (e.g., enzymes or receptors). The sulfonyl group often engages in hydrogen bonding with active-site residues .
- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with activity trends .
- ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.5) and BBB permeability, critical for CNS-targeted derivatives .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to differentiate target-specific effects from cytotoxicity .
- Metabolic stability assays : Test compound stability in liver microsomes to identify confounding metabolites .
- Orthogonal validation : Combine in vitro results with in silico simulations (e.g., molecular dynamics) to confirm binding modes .
Q. How can the compound’s reactivity be leveraged for functionalization in drug discovery?
- Hydrazide moiety : React with aldehydes/ketones to form hydrazones, enabling conjugation with targeting moieties .
- Sulfonyl group : Participate in nucleophilic aromatic substitution (e.g., with amines or thiols) to introduce diversity .
- Piperazine ring : Alkylation or acylation at the nitrogen atoms modifies pharmacokinetic properties (e.g., logD) .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) to induce slow crystallization. Piperazine sulfonates often form stable monoclinic crystals .
- Temperature gradients : Gradual cooling from 50°C to 4°C improves crystal lattice formation .
- X-ray diffraction : Resolve crystal packing to confirm stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions) .
Methodological Considerations
Q. How to design a SAR study for this compound’s antitumor derivatives?
- Core modifications :
- Biological assays :
- Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Measure apoptosis markers (e.g., caspase-3 activation) to link structure to mechanism .
Q. What in silico tools predict metabolic pathways for this compound?
Q. How to optimize reaction conditions for scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
